molecular formula C14H26N2O2 B6644718 1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide

1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide

Cat. No.: B6644718
M. Wt: 254.37 g/mol
InChI Key: PFOWLVFVYLCNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPP is a derivative of the NMDA receptor antagonist, phencyclidine, and has been found to have similar properties in blocking the NMDA receptor. In

Mechanism of Action

1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, this compound can modulate the activity of neurons and alter the transmission of signals in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in animal models. It has been shown to improve cognitive function and memory in rats, as well as to reduce the symptoms of depression and anxiety. This compound has also been found to have neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor blockade on neuronal activity and behavior. However, one limitation of using this compound is that it can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide, including its potential therapeutic applications in neurodegenerative diseases, its role in addiction and tolerance to drugs of abuse, and its effects on synaptic plasticity and learning and memory. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic effects and reduce its toxicity. Overall, this compound has the potential to be a valuable tool for researchers studying the NMDA receptor and its role in neurological disorders.

Synthesis Methods

1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of phencyclidine with cyclopentylmagnesium bromide, followed by the addition of hydroxylamine hydrochloride and acetic anhydride. The resulting product is then treated with piperidine and carboxylic acid to yield this compound. This synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been found to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used to study the role of the NMDA receptor in learning and memory, as well as in the development of addiction and tolerance to drugs of abuse.

Properties

IUPAC Name

1-(3-cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c15-14(18)12-5-7-16(8-6-12)10-13(17)9-11-3-1-2-4-11/h11-13,17H,1-10H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOWLVFVYLCNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(CN2CCC(CC2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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